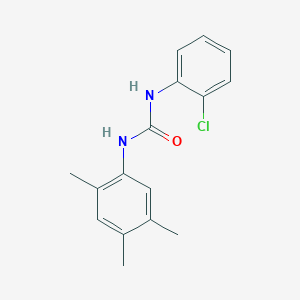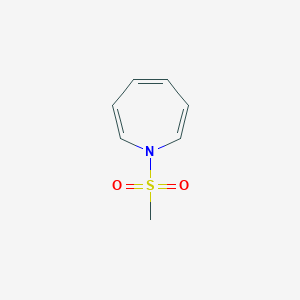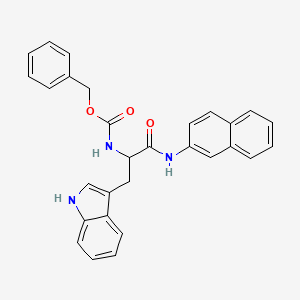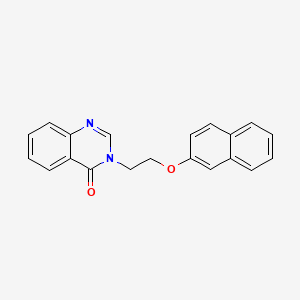
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, with a naphthalenyloxyethyl side chain. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- typically involves multiple steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Naphthalenyloxyethyl Side Chain: The naphthalenyloxyethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a quinazolinone derivative with 2-(2-naphthalenyloxy)ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core or the naphthalenyloxyethyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicinal chemistry, 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- is explored for its potential therapeutic properties. Compounds with similar structures have shown promise as anticancer, antiviral, and anti-inflammatory agents. Ongoing research aims to elucidate its pharmacological profile and therapeutic potential.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials, making them more durable and efficient.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular processes and pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone, 3-(2-(2-phenoxy)ethyl)-: Similar structure but with a phenoxyethyl side chain instead of a naphthalenyloxyethyl group.
4(3H)-Quinazolinone, 3-(2-(2-biphenylyloxy)ethyl)-: Features a biphenylyloxyethyl side chain, offering different chemical properties.
4(3H)-Quinazolinone, 3-(2-(2-benzyloxy)ethyl)-: Contains a benzyloxyethyl side chain, which can influence its reactivity and biological activity.
Uniqueness
The presence of the naphthalenyloxyethyl side chain in 4(3H)-Quinazolinone, 3-(2-(2-naphthalenyloxy)ethyl)- imparts unique chemical and physical properties to the compound. This structural feature can enhance its interactions with biological targets and improve its stability in various environments, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
138841-14-2 |
|---|---|
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
3-(2-naphthalen-2-yloxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-18-7-3-4-8-19(18)21-14-22(20)11-12-24-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13-14H,11-12H2 |
InChI-Schlüssel |
LPCHLQFOYKUQJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


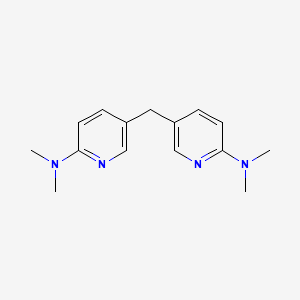
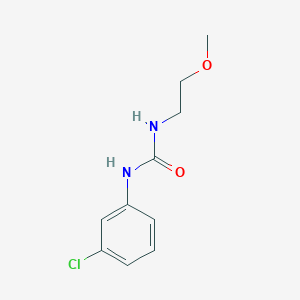
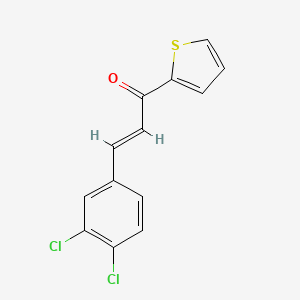
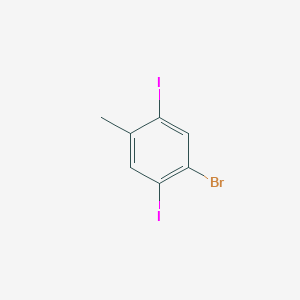
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
